An In-depth Technical Guide to 3-Methyldihydro-2H-thiopyran-4(3H)-one (CAS: 38486-22-5)
An In-depth Technical Guide to 3-Methyldihydro-2H-thiopyran-4(3H)-one (CAS: 38486-22-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive scientific overview of 3-methyldihydro-2H-thiopyran-4(3H)-one, a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. Also known as 3-methyl-4-thianone, this compound, registered under CAS number 38486-22-5, serves as a versatile chiral building block for the synthesis of more complex molecular architectures. This document delves into its chemical properties, outlines a robust two-step synthesis strategy from commercially available starting materials, provides a thorough analytical characterization, and discusses its potential applications in drug discovery. Detailed experimental protocols, quantitative data, and process visualizations are included to provide researchers with the practical insights necessary for its synthesis and utilization in the laboratory.
Introduction: The Strategic Importance of the Thiopyranone Scaffold
The thiopyranone ring system is a privileged scaffold in medicinal chemistry and organic synthesis.[1] The incorporation of a sulfur atom into the six-membered ring, along with a ketone functionality, provides multiple reactive sites for chemical modification.[1] The sulfur atom can influence the stereochemical outcome of reactions at adjacent carbons and can be oxidized to the corresponding sulfoxide or sulfone, thereby modulating the electronic properties and biological activity of the molecule.[1]
3-Methyldihydro-2H-thiopyran-4(3H)-one introduces an additional layer of complexity and utility through the presence of a stereocenter at the C3 position.[1] This chirality makes it a valuable precursor for the stereoselective synthesis of biologically active molecules, where specific stereoisomers are often responsible for the desired pharmacological effect.
Physicochemical and Structural Properties
3-Methyldihydro-2H-thiopyran-4(3H)-one is a six-membered heterocyclic compound featuring a thiopyran ring with a methyl substituent at the 3-position and a carbonyl group at the 4-position.[1]
| Property | Value | Source |
| CAS Number | 38486-22-5 | [1] |
| Molecular Formula | C₆H₁₀OS | [2] |
| Molecular Weight | 130.21 g/mol | [2] |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| SMILES | CC1CSCC(=O)C1 | [2] |
The molecule exists in chair and boat conformations, with the chair conformation being the most stable. The methyl group at the C3 position can exist in either an axial or equatorial position, leading to different conformational isomers. This conformational preference plays a crucial role in directing the stereochemical outcome of nucleophilic additions to the adjacent carbonyl group.[1]
Synthesis of 3-Methyldihydro-2H-thiopyran-4(3H)-one: A Two-Step Approach
A logical and efficient synthetic route to 3-methyldihydro-2H-thiopyran-4(3H)-one involves a two-step process: first, the synthesis of the parent scaffold, tetrahydro-4H-thiopyran-4-one, followed by a regioselective α-alkylation.
Step 1: Synthesis of Tetrahydro-4H-thiopyran-4-one
The synthesis of the precursor, tetrahydro-4H-thiopyran-4-one, is well-established and proceeds via a Dieckmann condensation of dimethyl 3,3'-thiodipropionate, followed by hydrolysis and decarboxylation.
Experimental Protocol: Synthesis of Tetrahydro-4H-thiopyran-4-one
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Step 1a: Dieckmann Condensation
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To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of dimethyl 3,3'-thiodipropionate in anhydrous THF dropwise at room temperature.
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Heat the reaction mixture to reflux for 1-2 hours.
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After cooling to room temperature, quench the reaction by the slow addition of 1 M hydrochloric acid until the pH reaches 6-7.
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Extract the aqueous layer with dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.
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Step 1b: Hydrolysis and Decarboxylation
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Reflux the crude β-keto ester from the previous step in aqueous sulfuric acid.
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After cooling, extract the product with an organic solvent, wash, dry, and concentrate to yield tetrahydro-4H-thiopyran-4-one.
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Step 2: α-Methylation of Tetrahydro-4H-thiopyran-4-one
The introduction of the methyl group at the C3 position is achieved through the alkylation of the enolate of tetrahydro-4H-thiopyran-4-one.
Experimental Protocol: Synthesis of 3-Methyldihydro-2H-thiopyran-4(3H)-one
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Prepare a solution of lithium diisopropylamide (LDA) in anhydrous THF and cool to -78 °C under an inert atmosphere.
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Slowly add a solution of tetrahydro-4H-thiopyran-4-one in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C to form the lithium enolate.
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After stirring for a period to ensure complete enolate formation, add methyl iodide dropwise.
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Allow the reaction to proceed at low temperature before quenching with a saturated aqueous solution of ammonium chloride.
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Warm the mixture to room temperature and perform a standard aqueous workup. Extract the product with an appropriate organic solvent.
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Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by flash column chromatography to afford 3-methyldihydro-2H-thiopyran-4(3H)-one.
Analytical Characterization
A thorough analytical characterization is essential to confirm the structure and purity of the synthesized 3-methyldihydro-2H-thiopyran-4(3H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for the structural elucidation of this molecule.[1]
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¹H NMR: The proton NMR spectrum will provide information on the number of different proton environments and their connectivity. Key expected signals include:
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A doublet for the methyl protons at the C3 position.
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A multiplet for the proton at the C3 position.
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Multiplets for the methylene protons of the thiopyran ring. The chemical shifts will be influenced by their proximity to the sulfur atom and the carbonyl group.
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¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. Expected chemical shifts are:
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A signal in the range of 205-220 ppm for the carbonyl carbon.
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Signals for the methylene carbons adjacent to the sulfur and carbonyl groups.
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A signal for the methine carbon at the C3 position.
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A signal for the methyl carbon.
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Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands that confirm the presence of key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | ~1715 |
| C-H (Aliphatic) | ~2850-3000 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 130.
Applications in Medicinal Chemistry and Drug Discovery
While specific pharmacological studies on 3-methyldihydro-2H-thiopyran-4(3H)-one are not extensively reported in publicly available literature, the thiopyran scaffold is a component of various biologically active molecules. Derivatives of thiopyrans have been investigated for a range of therapeutic applications, including:
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Anticancer Agents: Certain thiopyran derivatives have demonstrated cytotoxic activity against various cancer cell lines.[3]
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Antimicrobial Agents: The thiopyran nucleus is present in compounds with antibacterial and antifungal properties.
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Anti-inflammatory Agents: Thiourea derivatives, which can be synthesized from thiopyran precursors, have shown anti-inflammatory activity.[4]
The chiral nature of 3-methyldihydro-2H-thiopyran-4(3H)-one makes it a particularly attractive starting material for the synthesis of enantiomerically pure drug candidates, where stereochemistry is critical for efficacy and safety.
Safety and Handling
As with any chemical substance, 3-methyldihydro-2H-thiopyran-4(3H)-one should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal information, it is recommended to consult a comprehensive Safety Data Sheet (SDS) from the supplier.
Conclusion
3-Methyldihydro-2H-thiopyran-4(3H)-one is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its synthesis via a two-step sequence from readily available starting materials is a practical approach for laboratory-scale preparation. The presence of a chiral center and multiple reactive sites offers a platform for the development of novel, stereochemically defined molecules with potential therapeutic applications. This guide provides the foundational knowledge and practical protocols to enable researchers to synthesize, characterize, and utilize this versatile compound in their research endeavors.
